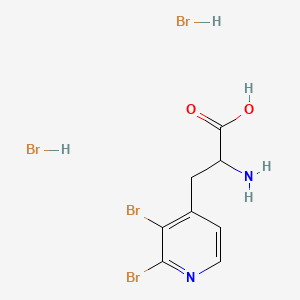
3-Ethyl-2-isocyanatopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-isocyanatopentane is an organic compound with the molecular formula C8H15NO It is a branched alkane with an isocyanate functional group attached to the second carbon atom and an ethyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-isocyanatopentane can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-aminopentane with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
3-Ethyl-2-aminopentane+Phosgene→this compound+HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risks associated with handling phosgene.
化学反应分析
Types of Reactions
3-Ethyl-2-isocyanatopentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The ethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Acids and Bases: Can catalyze the hydrolysis of the isocyanate group.
Oxidizing Agents: May oxidize the ethyl group to form aldehydes or carboxylic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
科学研究应用
3-Ethyl-2-isocyanatopentane has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the production of specialty coatings and adhesives due to its reactive isocyanate group.
Biological Research: Studied for its interactions with biological molecules and potential use in bioconjugation techniques.
作用机制
The mechanism of action of 3-Ethyl-2-isocyanatopentane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation.
相似化合物的比较
Similar Compounds
2-Isocyanatopentane: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-2-isocyanatopentane: Contains a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-Isocyanatohexane: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
3-Ethyl-2-isocyanatopentane is unique due to the presence of both an isocyanate group and an ethyl group on a branched alkane structure
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-ethyl-2-isocyanatopentane |
InChI |
InChI=1S/C8H15NO/c1-4-8(5-2)7(3)9-6-10/h7-8H,4-5H2,1-3H3 |
InChI 键 |
GJVBNCQYKLNBSP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


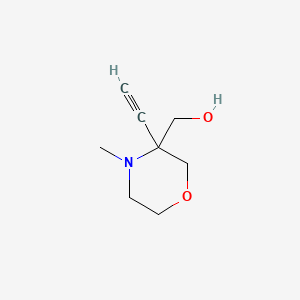
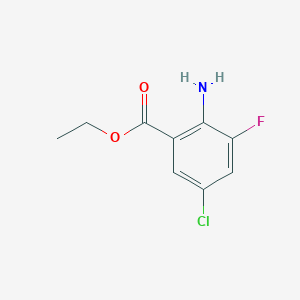
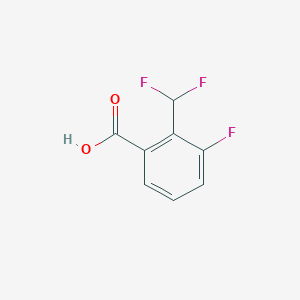
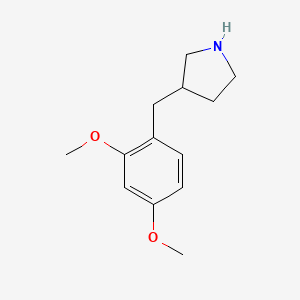

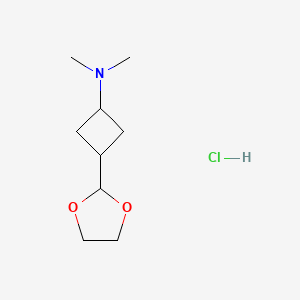
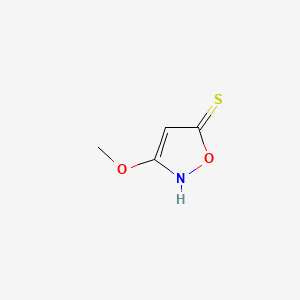
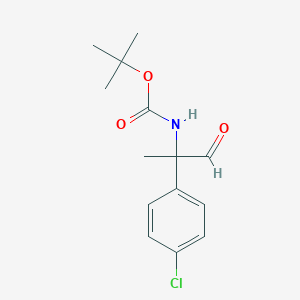
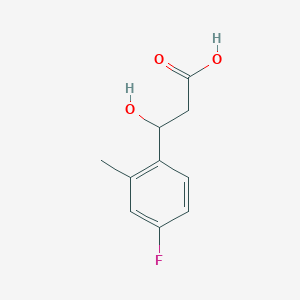
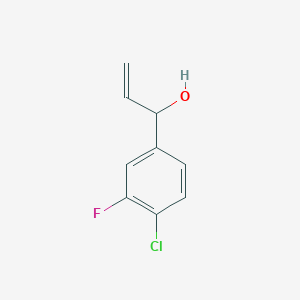

aminedihydrochloride](/img/structure/B13585233.png)
